molecular formula C12H13N3O B131716 N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide CAS No. 353249-19-1

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide

Cat. No. B131716
M. Wt: 215.25 g/mol
InChI Key: ZIMRBHYLKJIANL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a carboxamide group. The molecule also features a cyanobenzyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an azetidine ring, a carboxamide group, and a cyanobenzyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide” are not available, compounds containing azetidine rings, carboxamide groups, and cyanobenzyl groups are known to participate in a variety of chemical reactions .

properties

IUPAC Name

(2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-7-9-1-3-10(4-2-9)8-15-12(16)11-5-6-14-11/h1-4,11,14H,5-6,8H2,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMRBHYLKJIANL-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(=O)NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473530
Record name (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanobenzyl)-2-L-azetidinecarboxamide

CAS RN

353249-19-1
Record name (2S)-N-[(4-cyanophenyl)methyl]azetidine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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